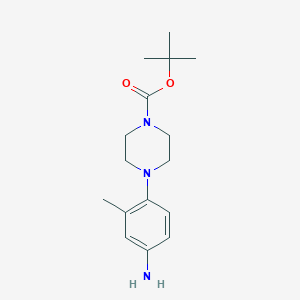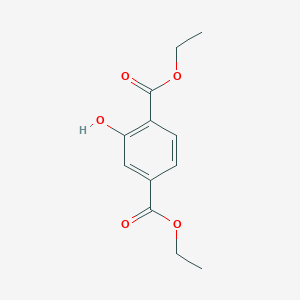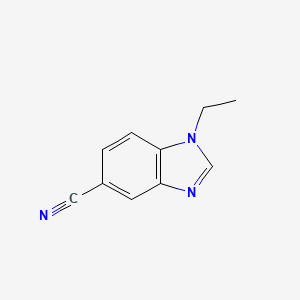
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide (commonly referred to as IMes) is a nucleophilic N-heterocyclic carbene (NHC) ligand . It plays a crucial role in coordination chemistry and catalysis due to its unique electronic properties and strong σ-donating ability. The compound consists of an imidazolidin-2-ide core with bulky trimethylphenyl substituents.
Synthesis Analysis
IMes can be synthesized through various methods, including deprotonation of the corresponding imidazolium salt . The reaction typically involves treating the imidazolium salt with a strong base (such as sodium hydride or potassium tert-butoxide) in an appropriate solvent. The resulting IMes ligand is then isolated and purified.
Molecular Structure Analysis
The molecular formula of IMes is C21H24N2 , and its molecular weight is 304.43 g/mol . The compound features a planar imidazolidin-2-ide ring with bulky trimethylphenyl groups attached to the nitrogen atoms. The steric hindrance from these substituents influences its reactivity and stability.
Chemical Reactions Analysis
IMes serves as a versatile ligand in various transition metal complexes. Notably:
- IMes-ligated rhodium complexes are employed as catalysts for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to form cis-substituted borylated cycloalkanes. This reaction has applications in organic synthesis.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 140°C .
- Solubility : IMes is soluble in common organic solvents.
- Color : Typically a pale yellow to white solid.
Safety And Hazards
IMes is generally considered safe to handle under standard laboratory conditions. However, as with any chemical, precautions should be taken:
- Avoid inhalation or skin contact .
- Use in a well-ventilated area .
- Wear appropriate protective gear (gloves, lab coat, safety goggles).
Zukünftige Richtungen
Research on IMes continues to explore its applications in catalysis, materials science, and medicinal chemistry. Investigating new metal complexes and understanding their reactivity with IMes ligands remains an exciting avenue for future studies.
Eigenschaften
CAS-Nummer |
802912-44-3 |
|---|---|
Produktname |
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
Molekularformel |
C29H36Cl2N3Ru- |
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChI-Schlüssel |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



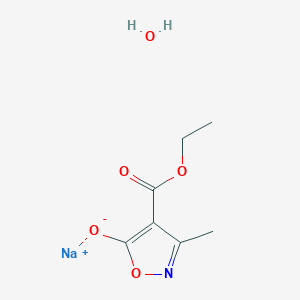
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)
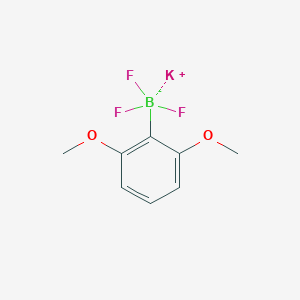
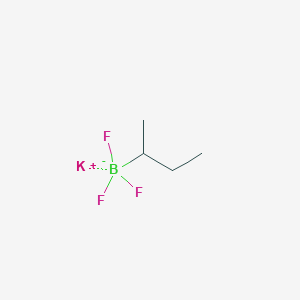
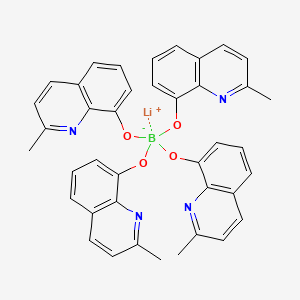
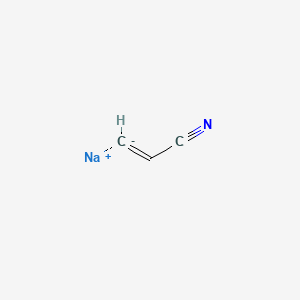
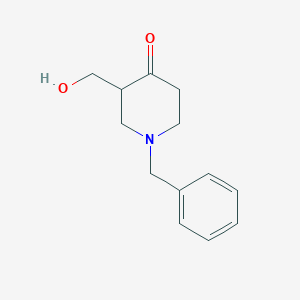
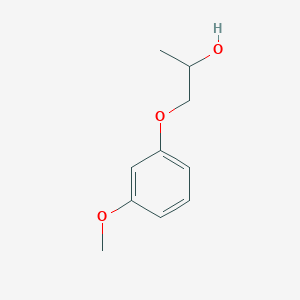
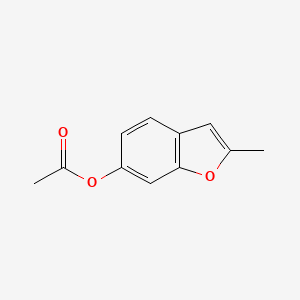
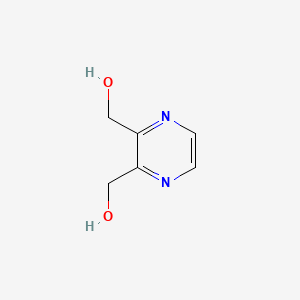
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
